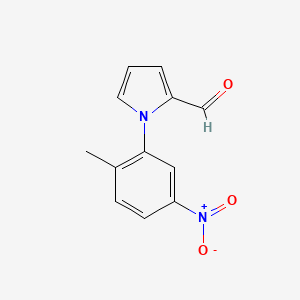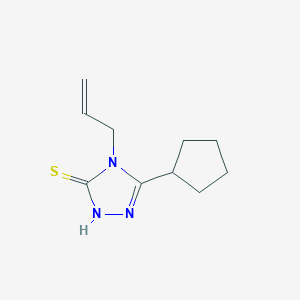
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde” were not found, a related compound, “1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide”, was synthesized from a series of reactions involving triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc .
Aplicaciones Científicas De Investigación
Molecular Magnetism : A study by Giannopoulos et al. (2014) discusses the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior.
Electron Paramagnetic Resonance (EPR) Studies : Research by He et al. (1999) investigated a series of new 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides using EPR, which are generated from similar pyrrole carbaldehydes.
Electrochromic Materials : A study by Variş et al. (2006) focused on the synthesis of a mixture of isomers of 1-(4-nitrophenyl)-1H-pyrrole, used in producing soluble polymers for electrochromic devices.
Synthesis of Pyrrol-2(5H)-ones : Niknam and Mojikhalifeh (2014) synthesized various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green, solvent-free method, where similar pyrrole carbaldehydes can be utilized.
Organometallic Chemistry : Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the use of pyrrole carbaldehydes in organometallic synthesis.
Pyrrolo[1,2-a]indoles Synthesis : Kametani et al. (1976) conducted research on the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, demonstrating the versatility of pyrrole carbaldehydes in synthesizing complex heterocyclic compounds.
Propiedades
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-10(14(16)17)7-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHBMJCLBYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)



![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)




![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)
